molecular formula C21H23FN6O2S B2584115 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one CAS No. 1223782-09-9

6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2584115
CAS No.: 1223782-09-9
M. Wt: 442.51
InChI Key: FFMCKKLZAXWLBU-UHFFFAOYSA-N
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Description

The compound 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that features a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through a cyclization reaction involving a thioamide and a suitable diaminopyrimidine derivative under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring, substituted with a 4-fluorophenyl group, is introduced via nucleophilic substitution reactions.

    Attachment of the Pyrrolidine Group: The pyrrolidine ring is incorporated through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and cancers.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

6-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: is unique due to its specific structural features, which confer distinct biological activities

Properties

IUPAC Name

6-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O2S/c22-15-3-5-16(6-4-15)25-9-11-26(12-10-25)17(29)13-28-14-23-19-18(20(28)30)31-21(24-19)27-7-1-2-8-27/h3-6,14H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMCKKLZAXWLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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